molecular formula C21H21O7P B1203371 Guaiacol phosphate CAS No. 563-03-1

Guaiacol phosphate

Cat. No.: B1203371
CAS No.: 563-03-1
M. Wt: 416.4 g/mol
InChI Key: ADBFDJQRBQZXAB-UHFFFAOYSA-N
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Description

Guaiacol phosphate is a chemical compound derived from guaiacol, which is a phenolic compound containing a methoxy functional group. Guaiacol itself is commonly found in wood smoke and is a product of the pyrolysis of lignin. This compound is known for its medicinal properties, particularly as an expectorant and antiseptic.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiacol phosphate can be synthesized through the phosphorylation of guaiacol. One common method involves reacting guaiacol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of catechol followed by phosphorylation. The methylation process involves the reaction of catechol with methanol in the presence of a catalyst, such as an alkaloid modifier and a thiophosphate stabilizer . The resulting guaiacol is then phosphorylated using phosphorus oxychloride or other phosphorylating agents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of peroxidases.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products:

Comparison with Similar Compounds

    Guaiacol: The parent compound of guaiacol phosphate, known for its use in flavoring and as a precursor to various chemicals.

    Catechol: A precursor in the synthesis of guaiacol, used in various chemical reactions.

    Eugenol: A related compound used in the production of perfumes and as a local anesthetic.

Uniqueness: this compound is unique due to its phosphate ester group, which imparts different chemical properties compared to its parent compound, guaiacol. This modification enhances its solubility and reactivity in certain biochemical assays and industrial applications .

Properties

CAS No.

563-03-1

Molecular Formula

C21H21O7P

Molecular Weight

416.4 g/mol

IUPAC Name

tris(2-methoxyphenyl) phosphate

InChI

InChI=1S/C21H21O7P/c1-23-16-10-4-7-13-19(16)26-29(22,27-20-14-8-5-11-17(20)24-2)28-21-15-9-6-12-18(21)25-3/h4-15H,1-3H3

InChI Key

ADBFDJQRBQZXAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC

melting_point

91.0 °C

563-03-1

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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